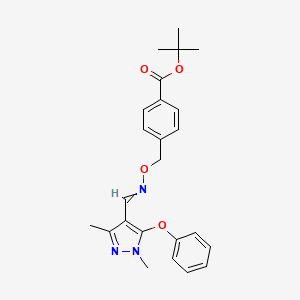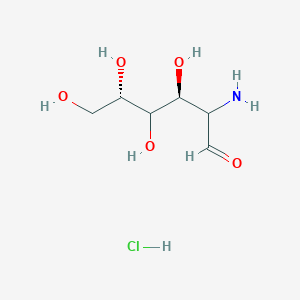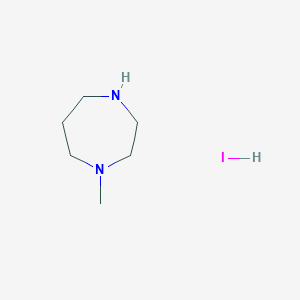
1-Methyl homopiperazine hydroiodide
Overview
Description
1-Methyl homopiperazine hydroiodide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-Methyl homopiperazine hydroiodide typically involves the reaction of homopiperazine with methyl iodide. The process can be summarized as follows:
Synthetic Route: Homopiperazine is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.
Industrial Production: On an industrial scale, the synthesis can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methyl homopiperazine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert it back to the parent amine using reducing agents such as lithium aluminum hydride.
Cyclization Reactions: this compound can undergo cyclization reactions to form various heterocyclic compounds. For example, it can react with dihalides to form diazepane derivatives.
Scientific Research Applications
1-Methyl homopiperazine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including its use in the treatment of neurological disorders and cancer. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Methyl homopiperazine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteasomes, which are involved in protein degradation, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
1-Methyl homopiperazine hydroiodide can be compared with other similar compounds, such as:
1-Methylpiperazine: Both compounds contain a methyl group attached to the nitrogen atom, but this compound has an additional iodine atom, which can influence its reactivity and biological activity.
Homopiperazine: This compound lacks the methyl group, making it less hydrophobic and potentially altering its interaction with biological targets.
1,4-Dimethylpiperazine: This compound has two methyl groups, which can affect its steric properties and reactivity compared to this compound.
The unique structural features of this compound, such as the presence of the iodine atom, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-1,4-diazepane;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVOMXXRFFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

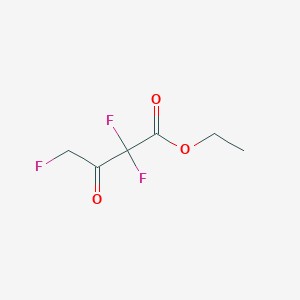
![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)
![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)
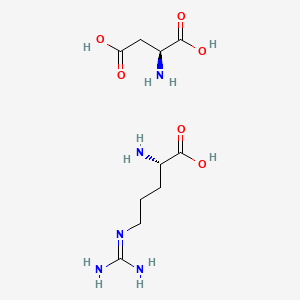
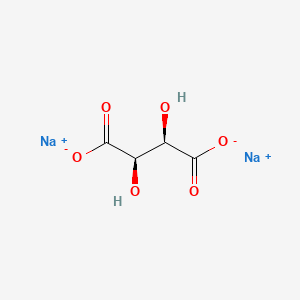
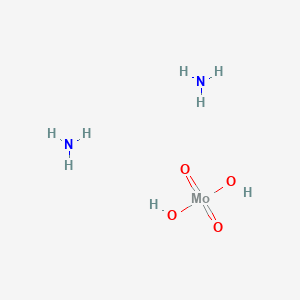
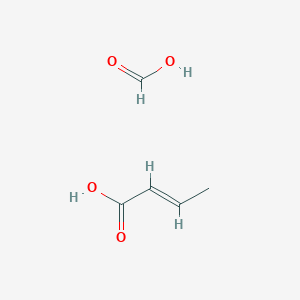
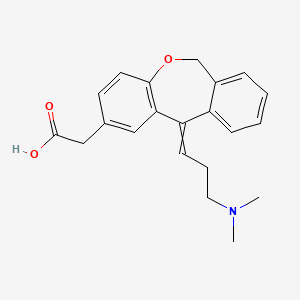
![2,3-dihydroxybutanedioic acid;[(R)-[3-[1-(dimethylamino)ethyl]phenyl]-ethyl-methylazaniumyl]formate](/img/structure/B7908196.png)
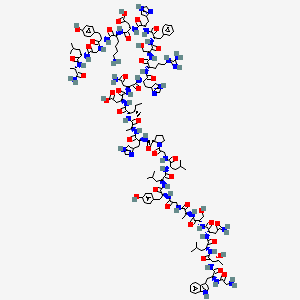
![sodium;7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate](/img/structure/B7908200.png)

